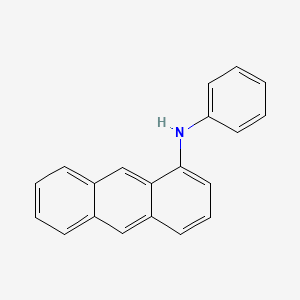

N-Phenyl-1-anthramine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenylanthracen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIZKZASBFCJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613978 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98683-00-2 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Phenyl-1-anthramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Phenyl-1-anthramine, also known as 1-anilinoanthracene, is a polycyclic aromatic amine with significant potential across various scientific disciplines. Its unique photophysical properties, stemming from the conjugated π-system of the anthracene core and the electronic influence of the phenylamine substituent, make it a compound of interest for researchers in materials science, organic electronics, and biophysical chemistry. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, potential applications, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile molecule in their work.

Core Properties and Identification

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identification:

-

Chemical Name: this compound

-

Synonyms: 1-Anilinoanthracene[1]

-

CAS Number: 98683-00-2[1]

-

Molecular Formula: C₂₀H₁₅N[1]

-

Molecular Weight: 269.35 g/mol [1]

Physical Properties:

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 160.0 - 165.0 °C | |

| Purity | >98.0% (GC) |

Synthesis of this compound

The synthesis of N-arylamines, such as this compound, has been significantly advanced through the development of modern cross-coupling reactions. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide reliable pathways to form the crucial carbon-nitrogen bond between the anthracene core and the phenylamine moiety.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] In the context of synthesizing this compound, this would typically involve the reaction of a 1-haloanthracene (e.g., 1-bromoanthracene or 1-iodoanthracene) with aniline in the presence of a copper catalyst and a base at elevated temperatures.[2]

Conceptual Workflow for Ullmann Condensation:

Caption: Conceptual workflow of the Ullmann condensation for this compound synthesis.

Experimental Protocol (General):

-

To a reaction vessel, add 1-haloanthracene, aniline, a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).

-

The reaction mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[3] This method generally offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the Ullmann condensation.[3][4] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Conceptual workflow of the Buchwald-Hartwig amination for this compound synthesis.

Experimental Protocol (General):

-

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄).

-

A solvent (e.g., toluene or dioxane) is added, followed by 1-haloanthracene and aniline.

-

The reaction mixture is heated (typically between 80-120 °C) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

-

After cooling, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.

Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₂₀H₁₅N), the expected molecular ion peak ([M]⁺) in the mass spectrum would be at an m/z of approximately 269.12. The fragmentation pattern would provide further structural information.

Potential Applications

The unique structure of this compound, combining the fluorescent anthracene core with a phenylamine group, suggests several potential applications, particularly in the fields of materials science and biological imaging.

Organic Electronics

Anthracene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. The introduction of a phenylamine group can modulate the electronic properties of the anthracene core, potentially leading to improved charge transport and electroluminescence characteristics. This compound could be investigated as a blue-emitting material or as a host material in OLED devices.

Fluorescent Probes

The fluorescence of this compound is likely to be sensitive to the polarity of its microenvironment.[7] This property makes it a potential candidate for use as a fluorescent probe to study the structure and dynamics of biological membranes and proteins.[8][9][10] Upon binding to hydrophobic regions, such as the interior of a lipid bilayer or a protein's hydrophobic pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed.[8]

Experimental Protocol for Fluorescence Spectroscopy (General):

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a series of solutions with varying concentrations of the analyte (e.g., lipid vesicles or protein) in an appropriate buffer.

-

Add a small aliquot of the this compound stock solution to each analyte solution to achieve the desired final probe concentration.

-

Record the fluorescence emission spectra using a spectrofluorometer, exciting at a wavelength near the absorbance maximum of the probe.

-

Analyze the changes in fluorescence intensity and emission wavelength to characterize the interaction between the probe and the analyte.

Quantum Yield Determination:

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13] It can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., anthracene or quinine sulfate).[14][15]

Safety and Handling

As with all chemical compounds, proper safety precautions must be observed when handling this compound. Given its classification as a polycyclic aromatic amine, it should be handled with care, assuming potential toxicity. The safety information for the closely related compound, N-phenyl-1-naphthylamine, provides a useful reference for handling procedures.[16][17][18][19][20]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

Handling Procedures:

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid generating dust.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule with a rich potential for scientific exploration. Its straightforward synthesis via modern cross-coupling reactions, coupled with its promising photophysical properties, makes it an attractive target for researchers in organic electronics and biophysical chemistry. This guide has provided a comprehensive overview of its key characteristics, synthesis, and potential applications, along with essential safety guidelines. It is hoped that this information will serve as a valuable resource for scientists and professionals, enabling them to harness the full potential of this compound in their future research and development endeavors.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

-

Ullmann condensation. In: Wikipedia. ; 2023. [Link]

-

Supporting Information. ScienceOpen. Accessed January 4, 2026. [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2011;7:1330-1335.

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 4, 2026. [Link]

- Kawaguchi H, Kuwabara T, et al. Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments.

- Bera A, et al. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic Letters. 2007;9(8):1469-1472.

-

N-PHENYL-1-NAPHTHYLAMINE. International Chemical Safety Cards (ICSCs). Accessed January 4, 2026. [Link]

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Published August 22, 2020. [Link]

-

Ullmann reaction. In: Wikipedia. ; 2023. [Link]

- Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.

-

Quantum yield calculation of compound 16. ResearchGate. Accessed January 4, 2026. [Link]

- Singh AP, et al. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS Letters. 1988;229(1):127-130.

-

Ullmann Reaction. Organic Chemistry Portal. Accessed January 4, 2026. [Link]

- Martin SM, et al. Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interaction of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. 1986;29(4):546-551.

- Wang Y, et al. Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry. 2014;34(1):20-41.

- 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011;78(1):401-409.

- Singh AP, et al. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. FEBS Letters. 1987;218(1):22-26.

- Utsumi K, et al. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine. Cellular Immunology. 1978;35(2):377-386.

-

Prahl S. Quantum Yield. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]

-

Quantum yield. In: Wikipedia. ; 2023. [Link]

-

Benzenamine, N-phenyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Published December 14, 2023. [Link]

- Hartwig A, et al. N-Phenyl-1-naphthylamine.

-

1-Naphthalenamine, N-phenyl-. NIST WebBook. Accessed January 4, 2026. [Link]

-

1-Aminoanthracene. PubChem. Accessed January 4, 2026. [Link]

-

Anthracene. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]

- Bala M, et al. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. 2024;36(9):2269-2274.

-

Phenylalanine. Oregon Medical Laser Center. Accessed January 4, 2026. [Link]

- Paul BK, et al. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Physical Chemistry Chemical Physics. 2024.

-

1-Naphthalenamine, N-phenyl-. Lanxess. Accessed January 4, 2026. [Link]

- Almstetter M, et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In: NMR Spectroscopy. InTech; 2017.

-

a) Normalized excitation; (b) fluorescence spectra of pure anthracene;... ResearchGate. Accessed January 4, 2026. [Link]

-

Representative fluorescence emission spectra of anthracene (– --–), PPh 2 (anthr) (– · · · –), protonated form of (9-anthracenyl)Ph 2 P=NSiMe 3 (1) (---). ResearchGate. Accessed January 4, 2026. [Link]

-

Fluorescence emission spectra of anthracene (top left, excited at 379...). ResearchGate. Accessed January 4, 2026. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. cmdr.ubc.ca [cmdr.ubc.ca]

- 9. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantum Yield [omlc.org]

- 12. Quantum yield - Wikipedia [en.wikipedia.org]

- 13. jascoinc.com [jascoinc.com]

- 14. researchgate.net [researchgate.net]

- 15. omlc.org [omlc.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemscience.com [chemscience.com]

- 18. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 19. series.publisso.de [series.publisso.de]

- 20. lanxess.com [lanxess.com]

Synthesis of 1-Anilinoanthracene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Anilinoanthracene, a fluorescent aromatic amine, and its derivatives are of significant interest in medicinal chemistry and materials science. The unique photophysical properties of the anilinoanthracene scaffold make it a valuable component in the design of molecular probes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a detailed exploration of the synthetic protocols for 1-anilinoanthracene, focusing on the underlying chemical principles and practical experimental considerations to ensure reproducible and high-yielding preparations.

Strategic Approaches to C-N Bond Formation

The synthesis of 1-anilinoanthracene hinges on the formation of a carbon-nitrogen bond between an anthracene core and an aniline moiety. Two powerful transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired reaction conditions, and scalability.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has emerged as a versatile and widely adopted method for the formation of C-N bonds.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods.[1]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps.[1] It begins with the oxidative addition of an aryl halide (in this case, a 1-haloanthracene) to a palladium(0) complex. Subsequent coordination of the amine (aniline) and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired 1-anilinoanthracene and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][3] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the reaction, as they promote both the oxidative addition and reductive elimination steps.[3]

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-Anilinoanthracene

This protocol is designed for the synthesis of 1-anilinoanthracene from 1-bromoanthracene and aniline using a palladium-based catalytic system.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromoanthracene | C₁₄H₉Br | 257.13 | 1.00 g | 3.89 |

| Aniline | C₆H₅NH₂ | 93.13 | 0.43 mL (0.44 g) | 4.71 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 44 mg | 0.19 (5 mol%) |

| BINAP | C₄₄H₃₂P₂ | 622.68 | 145 mg | 0.23 (6 mol%) |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.53 g | 7.78 |

| Toluene (anhydrous) | C₇H₈ | - | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromoanthracene (1.00 g, 3.89 mmol), cesium carbonate (2.53 g, 7.78 mmol), palladium(II) acetate (44 mg, 0.19 mmol), and BINAP (145 mg, 0.23 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Addition of Reagents: Add anhydrous toluene (20 mL) via syringe, followed by aniline (0.43 mL, 4.71 mmol).

-

Heating and Reaction Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After 12-24 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualization of the Buchwald-Hartwig Workflow

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of 1-anilinoanthracene.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper or a copper salt as the catalyst.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale syntheses.[2]

Mechanism and Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide species from the reaction of aniline with the copper catalyst in the presence of a base. This species then undergoes a reaction with the aryl halide (1-haloanthracene) to form the desired product. The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene to achieve the necessary reaction temperatures.[2]

Experimental Protocol: Ullmann Synthesis of 1-Anilinoanthracene

This protocol outlines the synthesis of 1-anilinoanthracene from 1-iodoanthracene and aniline using a copper-based catalyst.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Iodoanthracene | C₁₄H₉I | 304.13 | 1.00 g | 3.29 |

| Aniline | C₆H₅NH₂ | 93.13 | 0.45 mL (0.46 g) | 4.93 |

| Copper(I) Iodide | CuI | 190.45 | 63 mg | 0.33 (10 mol%) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.91 g | 6.58 |

| Dimethylformamide (DMF) | C₃H₇NO | - | 15 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-iodoanthracene (1.00 g, 3.29 mmol), potassium carbonate (0.91 g, 6.58 mmol), and copper(I) iodide (63 mg, 0.33 mmol).

-

Addition of Reagents: Add aniline (0.45 mL, 4.93 mmol) and dimethylformamide (15 mL).

-

Heating and Reaction Monitoring: Heat the reaction mixture to 150 °C with stirring. Monitor the reaction's progress using TLC.

-

Workup: After 24-48 hours, cool the mixture to room temperature and pour it into a beaker containing 100 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Ullmann Condensation Mechanism

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Purification and Characterization

The final purity of 1-anilinoanthracene is critical for its application. The following methods are recommended for purification and characterization:

-

Column Chromatography: As described in the protocols, silica gel column chromatography is an effective method for separating the product from unreacted starting materials and byproducts. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective.

-

Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.

-

Characterization: The structure and purity of the synthesized 1-anilinoanthracene should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Safety Considerations

-

Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Solvent Hazards: Toluene and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Metal Catalysts: Palladium and copper catalysts can be toxic. Handle with care and dispose of waste according to institutional guidelines.

Conclusion

The synthesis of 1-anilinoanthracene can be successfully achieved through either the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig method generally offers milder conditions and broader substrate scope, while the Ullmann reaction provides a more classical and potentially more economical route. The choice of method will depend on the specific requirements of the research or development project. Careful execution of the experimental protocol and rigorous purification are paramount to obtaining high-purity 1-anilinoanthracene for subsequent applications.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of N-Phenyl-1-anthramine

Introduction: Unveiling the Luminescent Potential of N-Phenyl-1-anthramine

This compound, also known as 1-anilinoanthracene, is an aromatic amine that couples the rigid, planar structure of anthracene with a phenylamino substituent. This molecular architecture gives rise to intriguing photophysical properties that are highly sensitive to the molecule's local environment. The anthracene core is a well-known fluorophore, and its properties are significantly modulated by the electron-donating phenylamino group, making this compound a valuable tool in various scientific domains.[1] Its structural relative, N-phenylanthranilic acid, serves as a foundational structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of this chemical scaffold.[2][3]

This guide provides a comprehensive exploration of the core photophysical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the principles behind its absorption and fluorescence characteristics, the influence of solvent environments (solvatochromism), and the critical parameters of fluorescence quantum yield and lifetime. This document is structured not as a rigid template but as a logical narrative, explaining the causality behind experimental choices and providing detailed, field-proven protocols for accurate characterization.

Fundamental Electronic Transitions: Absorption and Fluorescence

The photophysical behavior of this compound is governed by the transitions between its electronic energy states, a concept best visualized by the Jablonski diagram.

Jablonski Diagram

The Jablonski diagram illustrates the sequence of events following the absorption of a photon. An electron is promoted from the ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state through several pathways: fluorescence (radiative decay) or non-radiative decay processes like internal conversion and vibrational relaxation.[4]

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Solvatochromism: A Window into Solute-Solvent Interactions

Solvatochromism is the phenomenon where a substance's color, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[5] This effect is particularly pronounced in molecules like this compound, where the charge distribution in the excited state differs significantly from the ground state.

In non-polar solvents, the molecule experiences minimal interaction. As solvent polarity increases, dipolar interactions can stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This positive solvatochromism is a hallmark of molecules that become more polar upon excitation.[6] Studying these shifts provides invaluable insight into the electronic nature of the excited state.[7][8]

Table 1: Representative Solvatochromic Data for an Environmentally Sensitive Fluorophore (Note: Specific data for this compound may vary; this table illustrates the expected trend.)

| Solvent | Polarity Index (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Cyclohexane | 30.9 | ~360 | ~410 | ~50 |

| Toluene | 33.9 | ~362 | ~425 | ~63 |

| Dichloromethane | 40.7 | ~365 | ~450 | ~85 |

| Acetonitrile | 45.6 | ~364 | ~470 | ~106 |

| Ethanol | 51.9 | ~363 | ~485 | ~122 |

Quantifying Efficiency: Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[9] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.

While absolute methods requiring specialized integrating spheres exist, the relative method is more common and accessible.[10] This technique involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate, anthracene, or 9,10-diphenylanthracene).[11][12] The principle relies on the assumption that if the standard and sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[9]

Experimental Workflow for Relative Quantum Yield Determination

The process involves careful preparation of solutions, precise spectroscopic measurements, and systematic data analysis to ensure accuracy.

Caption: Workflow for relative fluorescence quantum yield determination.[11]

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining ΦF.[11][13]

A. Materials and Equipment:

-

Spectrofluorometer: Must be capable of providing corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Cuvettes: 10 mm path length quartz cuvettes for both fluorescence and absorbance.

-

Solvents: Spectroscopic grade solvents are mandatory to minimize background fluorescence.

-

Fluorescence Standard: A compound with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Anthracene in ethanol, ΦF = 0.27).[14]

-

Sample: this compound.

-

Volumetric glassware: For precise solution preparation.

B. Procedure:

-

Standard and Solvent Selection: Choose a standard and a solvent in which both the standard and sample are soluble and stable. The standard's absorption should overlap with the sample's.

-

Solution Preparation:

-

Prepare stock solutions of both the standard and the this compound sample.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.

-

Causality Check: Keeping absorbance below 0.1 is crucial to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to an underestimation of fluorescence intensity.[9]

-

-

Spectroscopic Measurements:

-

Set the excitation wavelength for the spectrofluorometer (e.g., 360 nm).

-

For each dilution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.

-

Immediately after, measure the fluorescence emission spectrum for the same solution, ensuring identical instrument settings (e.g., slit widths) for all measurements. Record the integrated fluorescence intensity (the area under the emission curve).

-

-

Data Analysis:

-

For both the standard and the sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

-

-

Probing Dynamics: Fluorescence Lifetime (τF)

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before emitting a photon.[4] This parameter, typically in the nanosecond range for fluorophores like this compound, is highly sensitive to the molecular environment and can be affected by processes like quenching, energy transfer, and conformational changes.[15][16]

The most powerful technique for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC) .[17] This method measures the time delay between the excitation of the sample by a short pulse of light and the detection of the subsequently emitted single photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[15]

Principle of Time-Correlated Single Photon Counting (TCSPC)

A TCSPC setup provides high-precision measurements of fluorescence decay dynamics.

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.[15]

Protocol: Conceptual Overview of a TCSPC Measurement

-

Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Instrument Response Function (IRF) Measurement: Replace the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) and record the instrument's response to the laser pulse. This IRF represents the time profile of the excitation pulse as seen by the detection system and is essential for accurate data analysis.[15]

-

Fluorescence Decay Measurement: Place the sample in the instrument and acquire the fluorescence decay data until sufficient photon counts are collected for good statistical accuracy (typically millions of counts).

-

Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution analysis is performed using specialized software to fit the experimental data to one or more exponential decay models, thereby extracting the fluorescence lifetime(s) (τF).

Table 2: Representative Fluorescence Lifetime Data (Note: This table illustrates expected values for a fluorophore in different environments.)

| Solvent | Fluorescence Lifetime (τF) (ns) | Comments |

| Cyclohexane | ~4-6 ns | In a non-polar environment, non-radiative decay pathways are less prominent. |

| Ethanol | ~8-12 ns | Hydrogen bonding with the solvent can restrict molecular motion, reducing non-radiative decay and potentially increasing the lifetime. |

| Water (aggregated) | Biexponential decay | In aqueous media where the molecule may aggregate or bind to macromolecules, multiple lifetimes are often observed, reflecting different molecular populations. |

Applications in Research and Development

The sensitivity of this compound's fluorescence to its environment makes it a powerful fluorescent probe.

-

Membrane Fluidity and Polarity: When partitioned into a lipid membrane, its emission spectrum and lifetime can report on the polarity and microviscosity of its location within the bilayer. This has applications in cell biology and drug-membrane interaction studies.[18][19]

-

Protein Binding: The fluorescence of this compound often increases significantly upon binding to hydrophobic pockets in proteins. This can be used to study protein conformation, ligand binding, and protein folding processes.

-

Sensing and Materials Science: Anthracene derivatives are known to be effective sensors for nitroaromatic compounds, which are common explosives.[20] The electron-rich nature of this compound suggests it could be developed for similar sensing applications through fluorescence quenching mechanisms.

Conclusion

This compound is a fluorophore with a rich and complex photophysical profile. Its characteristics are not static but are dynamically modulated by its surroundings, making it more than just a light-emitting molecule; it is a reporter on the nanoscale world. A thorough understanding and precise measurement of its properties—absorption, emission, quantum yield, and lifetime—are paramount for its effective application. The protocols and principles detailed in this guide provide a robust framework for researchers to harness the full potential of this compound, from fundamental photophysical studies to advanced applications in drug development and materials science.

References

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. [Link]

-

ResearchGate. (n.d.). Time-resolved fluorescence experimental set-up using a colliding pulse.... [Link]

-

Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Wikipedia. (n.d.). Time-resolved spectroscopy. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

PicoQuant. (n.d.). Time-resolved Fluorescence. [Link]

-

University of California, Berkeley. (2017). Time Resolved Fluorescence Spectroscopy. [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

-

Lu, H., et al. (n.d.). Chemical Regulation of Fluorescence Lifetime. PubMed Central. [Link]

-

Gâz, A.-S., et al. (2022). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]

-

Singh, A. P., & Bragg, P. D. (1987). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. FEBS Letters. [Link]

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

-

Faggi, E., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews. [Link]

-

Katoh, R., & Kotani, M. (2000). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. ResearchGate. [Link]

-

Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. NIH. [Link]

-

Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

-

Birks, J. B. (1975). Fluorescence Quantum Yield Measurements. ResearchGate. [Link]

-

Swager, T. M., Gil, C. J., & Wrighton, M. S. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene. The Journal of Physical Chemistry. [Link]

-

Stedmon, C. A., & Markager, S. (2005). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds. CORE. [Link]

-

Hu, R., et al. (2012). Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. Chemical Communications. [Link]

-

Madhavan, J., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. Environmental Research. [Link]

-

ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]

-

Jo, H., et al. (2020). Napthalimide-based Fluorescent Probe for Selective and Sensitive Sensing of Formaldehyde and Biological Applications. ResearchGate. [Link]

-

Beeby, A., & Jones, A. E. (2001). Photophysical properties of N-acetyl-menthyl anthranilate. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Sharma, G., & Kumar, A. (2009). Characterization of hot wall grown N-9- anthracenylidene-1-anthramine films. ResearchGate. [Link]

-

ResearchGate. (n.d.). FLUORESCENCE LIFETIMES OF ANTHRACENE VAPOUR. [Link]

-

Chen, P.-H., et al. (2020). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Anthracene fluorescence lifetime in the presence of different concentrations of 1. [Link]

-

Lu, F., et al. (2018). Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. Physical Chemistry Chemical Physics. [Link]

-

NIST. (n.d.). 1-Naphthalenamine, N-phenyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 16. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 18. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cmdr.ubc.ca [cmdr.ubc.ca]

- 20. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N-Phenyl-1-anthramine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-Phenyl-1-anthramine (also known as 1-anilinonaphthalene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for solubility determination, and expected solubility in various common organic solvents.

Introduction: Understanding this compound

This compound, with the chemical formula C₂₀H₁₅N, is an aromatic amine consisting of a phenyl group attached to an anthracene backbone via a nitrogen atom.[1] This structure imparts significant hydrophobicity and a largely non-polar character to the molecule. Its extended aromatic system also gives rise to notable photophysical properties, including fluorescence, making it a compound of interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as a fluorescent probe.[2]

Understanding the solubility of this compound is paramount for its application in chemical synthesis, formulation development, and analytical characterization. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and its handling in various experimental setups.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility behavior is primarily dictated by the following factors:

-

Polarity: this compound is a predominantly non-polar molecule due to its large aromatic hydrocarbon structure. The nitrogen atom introduces a slight degree of polarity, but the overall character remains hydrophobic. Consequently, it is expected to exhibit higher solubility in non-polar or weakly polar organic solvents.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces (specifically, London dispersion forces) due to its extensive electron cloud. It can also act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. Solvents that can effectively engage in these types of interactions will be better at solvating the molecule.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Molecular Size and Shape: The relatively large and planar structure of this compound can influence how it packs in a crystal lattice and how it fits into the solvent structure.

The interplay of these factors can be visualized in the following logical flow:

Caption: Factors influencing the solubility of this compound.

Predicted and Reported Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Reported Observations |

| Toluene | Aromatic, Non-polar | High | - |

| Benzene | Aromatic, Non-polar | High | Soluble[4] |

| Dichloromethane (DCM) | Halogenated, Weakly Polar | High | Soluble[4] |

| Chloroform | Halogenated, Weakly Polar | High | Soluble[5][6] |

| Acetone | Ketone, Polar Aprotic | Moderate to High | Almost transparent[7] |

| Ethyl Acetate | Ester, Weakly Polar | Moderate | Soluble[8] |

| Tetrahydrofuran (THF) | Ether, Polar Aprotic | Moderate | - |

| Ethanol | Alcohol, Polar Protic | Moderate | Soluble[4][5][6] |

| Methanol | Alcohol, Polar Protic | Low to Moderate | Soluble[9] |

| Acetonitrile | Nitrile, Polar Aprotic | Low | Insoluble[5] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | High | Soluble[5][10] |

| N,N-Dimethylformamide (DMF) | Amide, Polar Aprotic | High | Soluble[5][10] |

| Hexane | Aliphatic, Non-polar | Low | - |

| Water | Polar Protic | Insoluble | Insoluble[4] |

Note: For the structurally similar compound 8-anilino-1-naphthalenesulfonic acid (ANS), quantitative solubility data is available for some solvents, such as approximately 20 mg/mL in DMSO and 30 mg/mL in DMF.[10][11] While the sulfonic acid group in ANS increases its polarity compared to this compound, this data provides a useful reference point.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a given temperature.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 15424-38-1: N-PHENYL-9-ANTHRAMINE | CymitQuimica [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. chembk.com [chembk.com]

- 5. sjctni.edu [sjctni.edu]

- 6. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-PHENYL-9-ANTHRAMINE CAS#: 15424-38-1 [m.chemicalbook.com]

- 8. 8-Anilino-1-naphthalenesulfonic acid | CAS:82-76-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. 8-Anilinonaphthalene-1-sulfonic acid, 5 g, CAS No. 82-76-8 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra of N-Phenyl-1-anthramine

Abstract

This technical guide provides a comprehensive overview of the anticipated absorption and emission spectral properties of N-Phenyl-1-anthramine (also known as 1-anilinoanthracene). In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes information from structurally related molecules, including N-Phenyl-9-anthramine and other anthracene derivatives, to project its photophysical behavior. We delve into the theoretical underpinnings of its electronic transitions, the expected influence of solvent polarity (solvatochromism), and potential quantum yield and fluorescence lifetime characteristics. Crucially, this guide offers detailed, field-proven experimental protocols for the systematic characterization of this compound's spectral properties, empowering researchers in materials science and drug development to validate these theoretical insights and unlock the full potential of this molecule.

Introduction: The Significance of this compound

This compound belongs to a class of aromatic compounds based on the anthracene core, a fluorescent chromophore of significant interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[1] The strategic placement of a phenylamino substituent on the anthracene skeleton is anticipated to modulate its electronic and photophysical properties, making it a compelling candidate for advanced applications. The position of this substitution is critical; for instance, the properties of this compound (CAS 98683-00-2) are expected to differ from its isomer, N-Phenyl-9-anthramine (CAS 15424-38-1), due to variations in the electronic landscape of the anthracene core.[2][3][4][5] Understanding the absorption and emission spectra of this compound is fundamental to harnessing its potential in the design of novel functional materials.

Theoretical Framework: Understanding the Photophysics

The absorption and emission of light by this compound are governed by the principles of molecular electronic spectroscopy. The process begins with the absorption of a photon, which excites an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, often the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed.

Following excitation, the molecule relaxes to its lowest vibrational level in the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several pathways, including the emission of a photon, a process known as fluorescence. Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the characteristic Stokes shift.

The phenylamino substituent is expected to act as an electron-donating group, which can engage in intramolecular charge transfer (ICT) upon excitation. This ICT character is often sensitive to the surrounding environment, particularly the polarity of the solvent.

Anticipated Spectral Properties and the Influence of Solvent

While specific experimental data for this compound is scarce, we can infer its likely spectral behavior by examining related anthracene derivatives.

Absorption and Emission Maxima

The absorption spectrum of anthracene derivatives typically exhibits multiple bands in the UV-visible region, corresponding to π-π* transitions. The introduction of the phenylamino group at the 1-position is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene, due to the extension of the π-conjugated system.

Table 1: Anticipated Spectral Properties of this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Maxima (λ_abs, nm) | Expected Emission Maxima (λ_em, nm) | Expected Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | ~380-400 | ~420-440 | Lower |

| Toluene | 2.38 | ~385-405 | ~430-450 | Moderate |

| Dichloromethane | 8.93 | ~390-410 | ~450-480 | Higher |

| Acetonitrile | 37.5 | ~395-415 | ~470-500 | Higher |

| Ethanol | 24.5 | ~390-410 | ~460-490 | Higher (Protic Effects) |

Note: These values are estimations based on the properties of related anthracene derivatives and require experimental verification.

Solvatochromism

A significant shift in the emission maximum to longer wavelengths with increasing solvent polarity, known as positive solvatochromism, is anticipated for this compound.[6][7] This phenomenon arises from the stabilization of the more polar excited state (due to ICT) by polar solvent molecules. The Lippert-Mataga equation can be used to model this relationship, providing insights into the change in dipole moment upon excitation. In contrast, the absorption spectrum is expected to show a less pronounced solvent dependence.[8]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state, are critical parameters. For many anthracene derivatives, quantum yields can be high. However, the flexibility of the N-phenyl bond may introduce non-radiative decay pathways, potentially lowering the quantum yield compared to more rigid structures. The fluorescence lifetime is typically in the nanosecond range for such fluorophores.[2][9]

Experimental Workflow for Spectral Characterization

To obtain accurate and reliable data for this compound, a systematic experimental approach is essential. The following protocols outline the key steps for characterizing its absorption and emission spectra.

Sample Preparation

-

Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and ethanol) to investigate solvatochromic effects.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dichloromethane.

-

Working Solutions: Prepare a series of dilute working solutions from the stock solution in the different solvents. The concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

Absorption Spectroscopy

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 250-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Emission Spectroscopy

-

Instrumentation: Employ a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and sensitive detector (e.g., photomultiplier tube).

-

Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400-700 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift.

Quantum Yield Determination

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption and emission ranges.

-

Standard Selection: A common standard for this spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27).

-

Measurement: Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard.

-

Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_s):

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.

-

Measurement: Excite the sample at λ_abs and collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental characterization of this compound's spectral properties.

Caption: A flowchart outlining the key steps for the comprehensive spectral characterization of this compound.

Conclusion and Future Outlook

This compound holds promise as a valuable building block for the development of advanced fluorescent materials. While this guide provides a robust theoretical framework and detailed experimental protocols for its characterization, it is imperative that these projected properties are validated through rigorous experimental investigation. The study of its photophysical properties in a range of environments will not only provide fundamental insights into its structure-property relationships but also pave the way for its application in cutting-edge technologies. Future work should also focus on theoretical calculations, such as time-dependent density functional theory (TD-DFT), to complement experimental findings and provide a deeper understanding of the electronic transitions involved.

References

-

Lu, H., et al. (2013). Chemical Regulation of Fluorescence Lifetime. Journal of the American Chemical Society. [Link]

-

Singh, S., et al. (2014). Characterization of hot wall grown N-9-anthracenylidene-1-anthramine films. ResearchGate. [Link]

-

Chemical-Suppliers.com. (n.d.). N-Phenyl-1-anthracenamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum yield calculation of compound 16. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 500 mg. Retrieved from [Link]

-

Klymchenko, A. S., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PLoS ONE, 12(2), e0171136. [Link]

-

Chemexpress. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]

-

Nepras, M., et al. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 141-167. [Link]

-

NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]

-

Toth, G., et al. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 26(20), 6241. [Link]

-

Schulman, S. G., & Rosenberg, L. S. (1984). Solvatochromic effects in the fluorescence of 2-aminoanthracene and N,N-dimethyl-2-aminoanthracene. Journal of Photochemistry, 27(1), 27-33. [Link]

-

NIST. (n.d.). 1-Anthracenamine. Retrieved from [Link]

-

Wang, Y., et al. (2007). Electronic structures and spectra of conducting anthracene derivatives. Journal of the Chinese Chemical Society, 54(5), 1183-1190. [Link]

-

Baba, M., et al. (2009). Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation. The Journal of Chemical Physics, 130(13), 134315. [Link]

-

Guchhait, N., et al. (2018). Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium: generation of long-lived charge-separated states. Journal of Chemical Sciences, 130(10), 146. [Link]

-

Zhang, H., et al. (2013). A Designed Fluorescent Anthracene Derivative: Theory, Calculation, Synthesis, and Characterization. The Journal of Physical Chemistry A, 117(16), 3295-3301. [Link]

-

Liu, Y., et al. (2010). Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state. CrystEngComm, 12(1), 224-228. [Link]

-

Yamasaki, T., et al. (2008). 1,2,3-Tri(9-anthryl)benzene. Photophysical Properties and Solid State Intermolecular Interactions of Radially Arranged, Congested Aromatic π-Planes. The Journal of Organic Chemistry, 73(16), 6323-6331. [Link]

Sources

- 1. CAS 15424-38-1: N-PHENYL-9-ANTHRAMINE | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. N-Phenyl-1-anthracenamine | CAS 98683-00-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. N-フェニル-1-アントラミン | this compound | 98683-00-2 | 東京化成工業株式会社 [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Anthracenamine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 15424-38-1 N-Phenyl-9-anthramine AKSci 8658AL [aksci.com]

A Technical Guide to the Chemical Stability of 1-Anilinoanthracene in Solution

Abstract

1-Anilinoanthracene is a fluorescent molecular probe utilized in diverse research applications, from protein folding analysis to materials science. Its utility is fundamentally dependent on the integrity of its chemical structure and the predictability of its photophysical properties. This technical guide provides an in-depth analysis of the chemical stability of 1-anilinoanthracene in solution. We will explore the principal factors that influence its degradation, including light, temperature, pH, and oxidative stress. Furthermore, this guide details robust methodologies for assessing stability, offers field-proven best practices for handling and storage, and elucidates the underlying degradation mechanisms to empower researchers, scientists, and drug development professionals in their experimental design and data interpretation.

Introduction: The Imperative of Stability for a Versatile Probe

1-Anilinoanthracene belongs to a class of hydrophobic fluorescent dyes whose emission properties are exquisitely sensitive to the polarity of their microenvironment. This solvatochromism makes it an invaluable tool for probing non-polar cavities in biomolecules, such as exposed hydrophobic patches on proteins, and for characterizing the internal environment of micelles and membranes. However, the very electronic structure that confers these useful properties—a conjugated system comprising an anthracene core and an anilino substituent—also renders the molecule susceptible to chemical degradation.

The reliability of any data generated using 1-anilinoanthracene is directly contingent upon its chemical stability throughout the experimental timeframe. Unrecognized degradation can lead to a loss of fluorescent signal, the appearance of confounding fluorescent artifacts, and a general loss of assay integrity. For professionals in drug development, where stability testing is a cornerstone of regulatory compliance, understanding the degradation profile of such probes is not merely an academic exercise but a critical component of robust assay validation[1][2]. This guide serves as a comprehensive resource for understanding and mitigating the chemical instability of 1-anilinoanthracene in solution.

Core Molecular Structure and Susceptibility

The 1-anilinoanthracene molecule consists of two key moieties:

-

The Anthracene Core: A polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. This extended π-system is the primary chromophore and fluorophore. It is also the main site of vulnerability to photooxidation[3].

-

The Anilino Group: An amine-substituted phenyl ring. The nitrogen lone pair electrons donate into the anthracene π-system, modulating its photophysical properties. This group introduces pH sensitivity and a potential site for oxidation.

The stability of the molecule is therefore a composite of the stabilities of these two parts, influenced by their electronic communication.

Key Factors Governing the Stability of 1-Anilinoanthracene in Solution

The degradation of 1-anilinoanthracene is not a singular process but is influenced by a confluence of environmental factors. Understanding these factors is paramount for designing stable formulations and reliable experiments.

Photodegradation: The Primary Threat

Exposure to light, particularly in the UV-A region (315–400 nm) where 1-anilinoanthracene absorbs, is the most significant threat to its stability. The primary mechanism is photooxidation, a process that occurs in the presence of light and molecular oxygen[3].

Mechanism of Photooxidation:

-

Excitation: 1-anilinoanthracene absorbs a photon, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited molecule can transition to a longer-lived triplet state.

-

Energy Transfer: The excited triplet-state 1-anilinoanthracene can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Reaction: Singlet oxygen attacks the electron-rich central ring of the anthracene core in a [4+2] cycloaddition reaction to form an unstable endoperoxide[3].

-

Decomposition: This endoperoxide can further decompose into non-fluorescent products, such as anthraquinone derivatives[4].

This process consumes the parent molecule, leading to a rapid decline in fluorescence. Studies on similar anthracene derivatives show that this degradation is significantly suppressed under anaerobic conditions[3]. The aniline moiety is also susceptible to photodegradation, often involving reactive oxygen species like hydroxyl radicals and singlet oxygen[5][6].

Oxidative Stability and Fluorescence Quenching

It is crucial to distinguish between irreversible photooxidation and reversible fluorescence quenching by oxygen. Molecular oxygen is an efficient dynamic quencher of fluorescence for many aromatic fluorophores[7][8]. This process occurs via collisions between the excited fluorophore and ground-state oxygen, leading to non-radiative de-excitation.

-

Dynamic Quenching: A collisional process that reduces fluorescence intensity and lifetime but does not consume the fluorophore. The effect is transient and dependent on the concentration of dissolved oxygen. This phenomenon has been studied in detail for the related 1-aminoanthracene[9][10].

-

Irreversible Oxidation: Chemical degradation, often light-induced, that permanently alters the molecule and destroys its fluorescence capacity.

In practical terms, the presence of dissolved oxygen will always reduce the quantum yield of 1-anilinoanthracene to some degree, but in the dark, this effect is reversible. Under illumination, it facilitates a permanent degradation pathway.

Effect of pH

The anilino group contains a nitrogen atom with a lone pair of electrons, which can be protonated under acidic conditions. This change in the ionization state of the molecule can significantly impact its stability and fluorescent properties[11].

The equilibrium between the neutral and protonated forms means that the observed fluorescence and stability can be pH-dependent. Protonation alters the electronic structure of the entire conjugated system, which can change its absorption and emission spectra and potentially open new degradation pathways[12]. For many fluorescent dyes, changes in pH can lead to shifts in emission maxima and quantum yield[11][13]. While specific data for 1-anilinoanthracene is sparse, it is a critical parameter to control in any experimental setup.

Thermal Stability

Compared to photodegradation, 1-anilinoanthracene exhibits greater thermal stability. As a polycyclic aromatic hydrocarbon (PAH) derivative, significant thermal decomposition typically requires elevated temperatures, often well above those used in standard biological assays[14][15]. However, in the context of accelerated stability studies for drug formulation, where temperatures of 40-75°C are common, thermal degradation can become a relevant factor over extended periods[16]. Degradation kinetics generally follow a first-order model, with rates increasing with temperature[15].

Best Practices for Storage and Handling

Based on the intrinsic chemical liabilities of 1-anilinoanthracene, the following best practices are recommended to ensure its integrity.

| Parameter | Recommendation | Rationale |

| Storage (Solid) | Store at -20°C, protected from light, in a tightly sealed container. | Minimizes both thermal and photodegradation. Prevents moisture uptake. |

| Storage (Solution) | Prepare stock solutions in a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Store aliquots at -20°C or -80°C, protected from light. Use an inert gas (argon or nitrogen) overlay. | Anhydrous solvents prevent hydrolysis. Aprotic solvents are generally less reactive. Aliquoting prevents repeated freeze-thaw cycles. Inert gas displaces oxygen, minimizing oxidation[17]. |

| Handling | Work in a dimly lit area or use amber-colored labware. Avoid prolonged exposure to ambient light. | Prevents photodegradation during experimental setup[3]. |

| Solvent Choice | Use freshly opened or sparged solvents to minimize dissolved oxygen. | Reduces both dynamic fluorescence quenching and oxidative degradation[9][10]. |

| pH Control | Buffer all aqueous working solutions to a stable and consistent pH. | Ensures reproducible fluorescence and stability by maintaining a consistent ionization state[11]. |

| Experimental Controls | Include a "probe only" control under identical conditions to monitor for degradation-related signal changes over the course of the experiment. | Differentiates between probe instability and genuine experimental effects. |

Experimental Assessment of Chemical Stability

A systematic evaluation of stability is essential for validating any assay that relies on 1-anilinoanthracene. A forced degradation study is a powerful approach to identify potential degradation pathways and develop stability-indicating analytical methods[16].

The Forced Degradation Study Workflow

This workflow is designed to subject a solution of 1-anilinoanthracene to a range of harsh conditions to accelerate its degradation. The outcome helps in understanding its liabilities and in developing an analytical method that can separate the intact molecule from its degradation products.

Protocol: Forced Degradation and HPLC Analysis

This protocol provides a framework for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is truly "stability-indicating."

A. Materials and Reagents:

-

1-Anilinoanthracene

-

HPLC-grade Acetonitrile (ACN) and Water

-

Trifluoroacetic Acid (TFA) or Formic Acid

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/Vis and/or Fluorescence detector (FLD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Photostability chamber (ICH Q1B compliant)

-

Calibrated oven and water bath

B. Preparation of Solutions:

-

Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-anilinoanthracene in ACN.

-

Working Solution: Dilute the stock solution to 100 µg/mL in a 50:50 ACN:Water mixture. This will be the starting material for all stress conditions.

C. Application of Stress Conditions: For each condition, mix 1 mL of the working solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL working solution + 1 mL water) at 4°C in the dark.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. | To test stability against acidic conditions. |

| Base Hydrolysis | Add 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. | To test stability against alkaline conditions. |